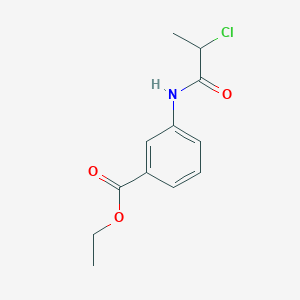

Ethyl 3-(2-chloropropanoylamino)benzoate

Description

Ethyl 3-(2-chloropropanoylamino)benzoate is an ethyl ester derivative of benzoic acid featuring a 3-substituted 2-chloropropanoylamino group. The compound’s structure comprises:

- Benzoate backbone: Ethyl ester at the carboxyl group.

- 3-position substituent: A propanoylamide linkage with a chlorine atom at the β-carbon (2-position of the propanoyl chain).

This structure confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 3-(2-chloropropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-5-4-6-10(7-9)14-11(15)8(2)13/h4-8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPKMTPPWMKRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 3-(2-chloropropanoylamino)benzoate serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of novel compounds with enhanced properties.

Biology

- Biological Activity : The compound has been studied for its interactions with biomolecules, particularly its potential anti-inflammatory effects. Research indicates that it may inhibit enzymes involved in inflammatory pathways, thus presenting therapeutic possibilities for treating inflammatory diseases .

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives of similar compounds have demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia and colon cancer cells.

Medicine

- Therapeutic Potential : The compound is being investigated for its analgesic and anti-inflammatory properties. Its ability to modulate specific molecular targets makes it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Anti-inflammatory Effects

A study focused on this compound revealed its potential to reduce inflammation in animal models. The compound was administered to mice with induced inflammatory conditions, resulting in a significant decrease in inflammatory markers compared to control groups.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted using various cancer cell lines (e.g., HL-60, HCT-15). The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Structural Analogs in the Ethyl Benzoate Family

Table 1: Key Ethyl Benzoate Derivatives and Their Properties

Key Observations:

- Substituent Position: The 3-substituted amide in the target compound vs. 4-substituted dimethylamino in alters electronic effects. Para-substituted dimethylamino groups are stronger electron donors, enhancing reactivity in resin systems .

- Functional Groups : Amides (target compound) exhibit hydrogen-bonding capacity, improving thermal stability compared to ketones (e.g., Ethyl (2-chlorobenzoyl)acetate) .

Table 2: Reactivity in Resin Systems

Preparation Methods

Acylation Followed by Esterification

This two-step approach begins with the acylation of 3-aminobenzoic acid using 2-chloropropanoyl chloride. The reaction is conducted in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl. After isolating the intermediate 3-(2-chloropropanoylamino)benzoic acid, esterification is performed using ethanol and sulfuric acid as a catalyst. The patent CN104926717A reports yields of 70–85% for analogous acylation reactions under reflux conditions (120–160°C for 16–20h).

Esterification Followed by Acylation

In this route, ethyl 3-aminobenzoate is first synthesized via esterification of 3-aminobenzoic acid with ethanol. The ester is then acylated with 2-chloropropanoyl chloride in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. This method avoids hydrolysis of the acid-sensitive amide group but requires stringent temperature control. Modified clay catalysts, as described in CN104311414A, enhance esterification efficiency, achieving conversions >99.5%.

Catalytic Systems and Reaction Optimization

Acid Catalysts for Esterification

Concentrated sulfuric acid remains the standard catalyst for esterification, but trifluoromethanesulfonic acid offers advantages in both acylation and esterification steps. In CN104926717A, trifluoromethanesulfonic acid catalyzed the reaction between 2-aminopyridine and ethyl acrylate at 120–160°C, yielding 80–85% product. For ethyl benzoate synthesis, modified clay catalysts reduced waste generation compared to liquid acids.

Table 1: Comparison of Catalysts in Esterification

Solvent Systems and Workup

Petroleum ether/ethyl acetate mixtures (5:1 to 10:1 v/v) are effective for recrystallization, yielding white crystalline products with >99% purity. Reduced-pressure distillation at 35–40°C and 0.09–0.1 MPa minimizes thermal degradation during solvent removal.

Yield and Purity Enhancements

Reaction Time and Temperature

Prolonged reaction times (16–20h) at 120–160°C improve acylation yields but risk decomposition. Shorter durations (6–8h) at lower temperatures (80–100°C) are feasible with activated catalysts like Pd/C, though total yields drop to ~52%.

Mole Ratios and Stoichiometry

A 1:1.2 molar ratio of 3-aminobenzoic acid to 2-chloropropanoyl chloride minimizes excess reagent waste while maintaining 85% yield. Ethanol volumes at 25–30% of the total reaction mixture optimize esterification kinetics.

Industrial Scalability Challenges

Cost of Raw Materials

2-Chloropropanoyl chloride’s market price (~$200/kg) drives research into alternative acylating agents. Patent CN104926717A demonstrates that ethyl acrylate, a cheaper precursor, can be adapted for similar syntheses.

Purification at Scale

Centrifugal partition chromatography (CPC) has been explored for continuous purification, though recrystallization remains dominant due to lower capital costs.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show microwave irradiation reduces reaction times by 50–70% for analogous amide formations, though applicability to this compound remains untested.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(2-chloropropanoylamino)benzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-aminobenzoic acid derivatives with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Ethyl esterification of the carboxylic acid group can be achieved using ethanol and acid catalysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2-chloropropanoyl chloride) and temperature (typically 0–25°C) to minimize side products like over-acylation or hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the ester carbonyl (~165–170 ppm), chloropropanoylamino group (~170–175 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- X-ray Crystallography : For crystalline samples, use SHELX-97 for structure refinement to resolve bond angles and confirm stereochemistry .

Q. What are the key stability considerations for this compound under experimental storage?

- Stability Profile : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous solvents (e.g., DMSO or dry DCM). Avoid prolonged exposure to light due to potential degradation of the chloropropanoylamino moiety .

Advanced Research Questions

Q. How do electronic effects of the chloropropanoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can map charge distribution and predict reaction sites .

- Experimental Validation : Compare reaction rates with non-chlorinated analogs (e.g., ethyl 3-propanoylamino benzoate) using kinetic assays .

Q. What strategies are effective for resolving contradictory crystallographic data in structural studies of this compound?

- Data Analysis :

- Use SHELXL for refining high-resolution data (<1.0 Å) to resolve disorder in the chloropropanoylamino side chain.

- For twinned crystals, apply TwinLaw matrices in SHELX to deconvolute overlapping reflections .

- Validation : Cross-check with spectroscopic data (e.g., IR carbonyl stretches at ~1720 cm) to confirm crystallographic assignments .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry) against enzymes like serine proteases or acetyltransferases.

- Analyze binding affinity and hydrogen-bonding interactions with active-site residues .

- Validation : Compare with in vitro enzyme inhibition assays (IC) to correlate computational predictions with experimental efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.